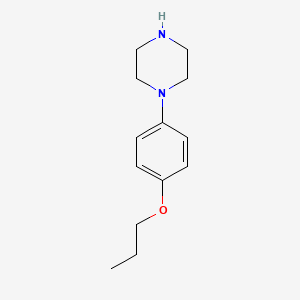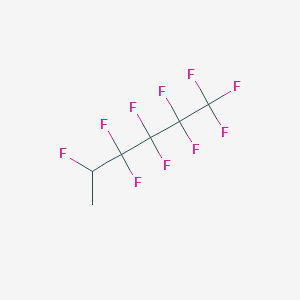![molecular formula C42H23Cl3F18OP2Re B12558196 Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-lambda5-phosphane;rhenium CAS No. 143123-91-5](/img/structure/B12558196.png)
Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-lambda5-phosphane;rhenium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-lambda5-phosphane;rhenium is a complex organometallic compound It features a rhenium center coordinated with multiple chloro and trifluoromethyl-substituted phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of rhenium precursors with chloro and trifluoromethyl-substituted phenylphosphine ligands. The reaction conditions often include:
Solvents: Commonly used solvents include dichloromethane or toluene.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as palladium or platinum complexes may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized nature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The rhenium center can be oxidized to higher oxidation states.
Reduction: Reduction reactions can occur, particularly at the rhenium center.
Substitution: Ligand substitution reactions are common, where one or more of the phenyl groups can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various phosphine ligands or halides can be used under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state rhenium complexes, while substitution reactions can produce a variety of rhenium-phosphine complexes.
科学的研究の応用
This compound has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the radioactive isotopes of rhenium.
Industry: Utilized in materials science for the development of advanced materials with unique electronic and optical properties.
作用機序
The mechanism by which this compound exerts its effects involves coordination chemistry principles. The rhenium center can interact with various substrates through its coordination sites, facilitating reactions such as catalysis. The molecular targets and pathways involved depend on the specific application, such as catalysis or interaction with biological molecules.
類似化合物との比較
Similar Compounds
- **Chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]rhenium
- Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]rhenium
Uniqueness
This compound is unique due to its specific combination of chloro and trifluoromethyl-substituted phenyl groups coordinated to a rhenium center. This unique structure imparts distinct electronic and steric properties, making it valuable for specialized applications in catalysis and materials science.
特性
CAS番号 |
143123-91-5 |
|---|---|
分子式 |
C42H23Cl3F18OP2Re |
分子量 |
1240.1 g/mol |
IUPAC名 |
chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-λ5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-λ5-phosphane;rhenium |
InChI |
InChI=1S/C42H23Cl3F18OP2.Re/c43-35-23-29(42(61,62)63)11-22-36(35)66(45,33-18-7-27(8-19-33)40(55,56)57,34-20-9-28(10-21-34)41(58,59)60)64-65(44,30-12-1-24(2-13-30)37(46,47)48,31-14-3-25(4-15-31)38(49,50)51)32-16-5-26(6-17-32)39(52,53)54;/h1-23H; |
InChIキー |
ILTUVGCWBBJPIS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)(C3=CC=C(C=C3)C(F)(F)F)(OP(C4=CC=C(C=C4)C(F)(F)F)(C5=CC=C(C=C5)C(F)(F)F)(C6=C(C=C(C=C6)C(F)(F)F)Cl)Cl)Cl.[Re] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate](/img/structure/B12558150.png)


![4-[1-(Diethoxymethyl)-1H-indol-2-yl]benzonitrile](/img/structure/B12558156.png)
![2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran)](/img/structure/B12558158.png)


![3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B12558175.png)
![2-[(Prop-2-en-1-yl)selanyl]thiophene](/img/structure/B12558180.png)

![5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]-](/img/structure/B12558192.png)
